molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1323441
CAS No.: 909186-56-7
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The first synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives was reported in 1971 by Portoghese, who developed a multi-step route starting from trans-4-hydroxy-L-proline. This foundational work established the compound’s bicyclic framework and highlighted its potential as a rigid heterocyclic scaffold. Subsequent advancements in the 2010s, such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabled more efficient synthetic pathways. The hydrochloride salt form emerged as a stable crystalline solid, facilitating characterization and application in medicinal chemistry.

Significance in Heterocyclic Chemistry

This compound belongs to a class of bridged morpholine analogs, which are critical isosteres in drug design due to their ability to mimic planar amides while offering enhanced metabolic stability. Its constrained geometry reduces conformational flexibility, making it valuable for studying enzyme-substrate interactions and designing bioactive molecules. For example, derivatives serve as backbone-constrained γ-amino acid analogs, replicating structural motifs found in FDA-approved drugs like baclofen.

Nomenclature and Structural Classification

The systematic IUPAC name 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride reflects its bicyclic structure:

  • Bicyclo[2.2.1] : A norbornane-like framework with two carbons in each bridge.
  • 2-Oxa : Oxygen at position 2.
  • 5-Aza : Nitrogen at position 5.
  • Hydrochloride : Protonated amine with a chloride counterion.

The molecular formula is C₅H₁₀ClNO (MW: 135.59 g/mol), with a rigid bicyclic core that enforces a (1S,4S) stereochemistry in many synthetic derivatives.

Structural Feature Description
Bicyclic System Bridged [2.2.1] framework with oxygen and nitrogen heteroatoms
Stereochemistry Predominantly (1S,4S) configuration in synthesized derivatives
Protonation State Nitrogen atom protonated, forming a stable hydrochloride salt

Positioning Within Bicyclic Heterocyclic Compounds

Bicyclic heterocycles are classified into fused, bridged, and spiro systems. This compound falls under bridged bicyclic heterocycles , sharing three atoms between rings (Figure 1). Its structure combines features of morpholine (oxygen-nitrogen heterocycle) and norbornane (bridged hydrocarbon), resulting in unique electronic and steric properties. Compared to fused systems like indole, the bridged framework imposes greater ring strain, enhancing reactivity in nucleophilic substitutions.

Figure 1 : Comparison of bicyclic heterocycle classifications. Bridged systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) exhibit distinct geometric constraints compared to fused or spiro analogs.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619998
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909186-56-7
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is in drug development, particularly in creating analogs of existing pharmaceuticals.

Case Study: γ-Amino Acid Analogues

Recent research has demonstrated the utility of this compound in synthesizing backbone-constrained γ-amino acid analogues, which have potential applications as therapeutic agents. For instance, derivatives of this compound have been linked to the structures of FDA-approved drugs such as baclofen and pregabalin, which are used for treating neurological disorders .

Synthetic Approaches

A versatile synthetic method has been developed that allows for the modification of the C-3 position of the bicyclic structure to produce various derivatives with enhanced biological activity. This method involves using 4-hydroxy-l-proline as a chiron, facilitating the introduction of different substituents that can influence pharmacological properties .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its potential in agrochemicals. Its unique bicyclic structure allows for the synthesis of novel pesticides and herbicides that can target specific biological pathways in pests while minimizing environmental impact.

Material Science Applications

The compound's structural characteristics lend themselves to applications in material science, particularly in the development of new polymers and advanced materials. The ability to modify its structure opens avenues for creating materials with tailored properties, such as increased durability or specific thermal characteristics.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
PharmaceuticalsIntermediate for drug synthesis; analogs of baclofen and pregabalinGarsi et al., 2022
AgrochemicalsPotential use in developing targeted pesticides and herbicidesOngoing research
Material ScienceSynthesis of new polymers and advanced materials with tailored propertiesResearch ongoing

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of certain enzymes or receptors, modulating biological pathways. The presence of both oxygen and nitrogen atoms in its structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Structural Rigidity and Bioactivity

  • 2-Oxa-5-azabicyclo[2.2.1]heptane HCl exhibits superior rigidity compared to morpholine, enabling precise spatial orientation for target engagement. This property is exploited in GABA analogs, where its constrained γ-amino acid backbone mimics endogenous neurotransmitters .
  • 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 1780623-64-4) incorporates fluorine, which enhances blood-brain barrier penetration and resistance to oxidative metabolism, making it ideal for CNS-targeted therapies .

Pharmacological Performance

  • 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl (CAS: 2177264-26-3) demonstrates 60% inhibition of Plasmodium falciparum at 10 µM, outperforming non-fluorinated analogs in antimalarial assays .
  • 2-Oxa-5-azabicyclo[4.1.0]heptane HCl (CAS: 1354952-28-5) shows moderate activity against malaria but suffers from poor solubility due to its fused cyclohexane ring .

Commercial Viability

  • Purity and pricing vary significantly: 2-Oxa-5-azabicyclo[2.2.1]heptane HCl is available at $294/25g (≥98% purity, Fluorochem) , while 5-fluoro analogs cost $129/10g (95% purity, Combi-Blocks) .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a heptane ring fused with an oxazolidine ring and a pyridine moiety, exhibits significant interactions with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular structure of this compound is defined by its bicyclic framework, which contributes to its distinct chemical properties. The compound's molecular formula is C5H8ClN1O1C_5H_8ClN_1O_1 with a molecular weight of approximately 133.5 g/mol .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes, potentially acting as an agonist or antagonist. This interaction can modulate various biochemical pathways crucial for therapeutic applications.

Receptor Interaction Studies

Research indicates that this compound may influence the activity of certain neurotransmitter receptors, particularly in the context of neurological disorders. The binding affinity studies reveal significant interactions that suggest its role in enzyme inhibition or activation .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been evaluated as an inhibitor of the ATR kinase, which plays a critical role in the DNA damage response. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of conventional chemotherapy .

Table 1: Summary of Biological Activities

Activity TypeDescription
ATR Kinase InhibitionEnhances sensitivity to DNA-damaging agents in cancer cells
Receptor ModulationPotential agonist/antagonist activity at neurotransmitter receptors
Enzyme InteractionInvolvement in enzyme inhibition/activation pathways

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential application in treating resistant infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors, leading to derivatives that may enhance its biological activity . These derivatives are being explored for their functional diversity and potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, and how do they compare in efficiency?

The compound is synthesized via a six-step procedure starting from trans-4-hydroxy-L-proline. A green approach replaces toxic reagents like diazomethane with safer alternatives (e.g., MeOH/SOCl₂ for esterification) and employs benzyloxycarbonyl (Cbz) protection for the amine group. This method achieves a 70% total yield, compared to Portoghese’s seven-step method (59% yield) using N-benzoyl protection and hazardous reagents . Key steps include tosylation (93% yield), NaBH₄-mediated reduction (100% yield), and catalytic hydrogenation for deprotection .

Q. How is structural characterization performed for this bicyclic morpholine derivative?

Characterization relies on:

  • 1H/13C NMR : Distinct signals for the bicyclic scaffold (e.g., δ 4.50 ppm for the bridgehead proton, δ 76.2–36.3 ppm for carbons) .
  • HRMS : Confirms molecular weight (e.g., m/z 100.0760 for C₅H₁₀NO⁺) .
  • Optical rotation : [α]²⁰D = +104.2 (CHCl₃) for the (1S,4S)-enantiomer .

Q. What are the structural and physicochemical similarities between this compound and morpholine?

The bicyclic scaffold mimics morpholine’s oxygen and nitrogen heteroatoms, retaining comparable lipophilicity and hydrogen-bonding capacity. This makes it a morpholine isostere for drug design, with improved metabolic stability due to reduced ring flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for rotameric forms of intermediates during synthesis?

For intermediates like (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane, dual 13C NMR signals (e.g., δ 76.3/76.0 ppm) indicate rotameric equilibria. Dynamic NMR or variable-temperature studies can distinguish between slow-exchange rotamers versus stereochemical impurities .

Q. What methodological improvements address low yields in the tosylation step of the synthetic pathway?

Optimizing tosylation (e.g., using DMAP as a catalyst with Et₃N as a base at 0°C to room temperature) increases yields to 93%. Screening alternative sulfonating agents (e.g., mesyl chloride) or solvent systems (e.g., THF instead of CH₂Cl₂) may further enhance efficiency .

Q. How does this compound perform in pharmacological assays compared to morpholine-containing analogs?

In antimalarial studies, derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone show slow-action activity against Plasmodium falciparum, likely due to improved target engagement from the rigid bicyclic scaffold. Comparative ADMET profiling (e.g., logP, metabolic stability) is critical to validate its superiority over morpholine .

Q. What strategies mitigate challenges in enantiomeric purity during large-scale synthesis?

Chiral starting materials (e.g., trans-4-hydroxy-L-proline) ensure enantiomeric fidelity. Chiral HPLC or enzymatic resolution can isolate (1S,4S)- or (1R,4R)-enantiomers, which have distinct pharmacological profiles (e.g., (1R,4R)-epibatidine analogs exhibit specific receptor binding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

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